Cas no 1160573-89-6 (2-Bromo-5-chloroethylbenzene)

2-ブロモ-5-クロロエチルベンゼンは、有機合成において重要な中間体として利用される芳香族化合物です。分子式はC8H8BrClで、ベンゼン環にブロモ基(Br)とクロロエチル基(C2H4Cl)がそれぞれ2位と5位に置換した構造を持ちます。この化合物の特徴は、反応性の高いハロゲン基を2つ有するため、パラジウム触媒を用いたカップリング反応や求核置換反応など、多様な官能基変換に適している点です。特に医薬品や農薬、液晶材料などの精密有機合成において、骨格構築の出発原料として有用性が高いです。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く応用可能です。

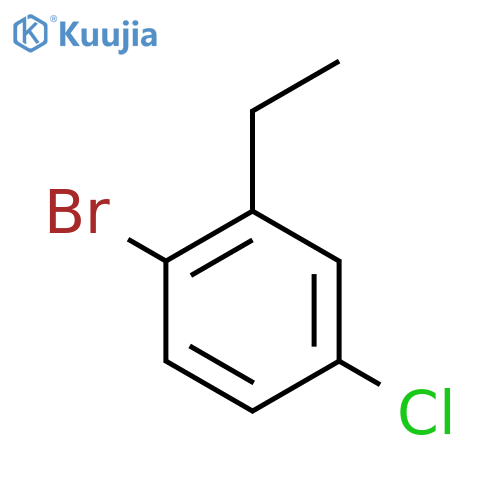

2-Bromo-5-chloroethylbenzene structure

商品名:2-Bromo-5-chloroethylbenzene

CAS番号:1160573-89-6

MF:C8H8BrCl

メガワット:219.506120681763

MDL:MFCD11846044

CID:4574243

PubChem ID:18947382

2-Bromo-5-chloroethylbenzene 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-chloroethylbenzene

- 1-bromo-4-chloro-2-ethylbenzene

- SY070323

- BS-44798

- EN300-329610

- CS-0202561

- 1160573-89-6

- MFCD11846044

- SCHEMBL8071662

-

- MDL: MFCD11846044

- インチ: 1S/C8H8BrCl/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3

- InChIKey: BTGSQYQDTHZFCM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1CC)Cl

計算された属性

- せいみつぶんしりょう: 217.94979g/mol

- どういたいしつりょう: 217.94979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 0

2-Bromo-5-chloroethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10555-250mg |

1-BROMO-4-CHLORO-2-ETHYLBENZENE |

1160573-89-6 | 97% | 250mg |

¥4429.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10555-1g |

1-BROMO-4-CHLORO-2-ETHYLBENZENE |

1160573-89-6 | 97% | 1g |

¥7809.0 | 2023-09-05 | |

| abcr | AB543118-250mg |

1-Bromo-4-chloro-2-ethylbenzene; . |

1160573-89-6 | 250mg |

€95.30 | 2024-04-20 | ||

| 1PlusChem | 1P01BZBS-250mg |

2-BROMO-5-CHLOROETHYLBENZENE |

1160573-89-6 | 98% | 250mg |

$12.00 | 2023-12-26 | |

| Ambeed | A800833-5g |

1-Bromo-4-chloro-2-ethylbenzene |

1160573-89-6 | 98% | 5g |

$121.0 | 2024-04-26 | |

| A2B Chem LLC | AW37816-100mg |

2-BROMO-5-CHLOROETHYLBENZENE |

1160573-89-6 | 95% | 100mg |

$7.00 | 2024-04-20 | |

| 1PlusChem | 1P01BZBS-1g |

2-BROMO-5-CHLOROETHYLBENZENE |

1160573-89-6 | 98% | 1g |

$36.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1273231-5g |

1-Bromo-4-chloro-2-ethylbenzene |

1160573-89-6 | 97% | 5g |

¥1521.00 | 2024-08-09 | |

| Ambeed | A800833-250mg |

1-Bromo-4-chloro-2-ethylbenzene |

1160573-89-6 | 98% | 250mg |

$21.0 | 2024-04-26 | |

| Enamine | EN300-329610-0.1g |

1-bromo-4-chloro-2-ethylbenzene |

1160573-89-6 | 0.1g |

$640.0 | 2023-02-23 |

2-Bromo-5-chloroethylbenzene 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

3. Water

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1160573-89-6 (2-Bromo-5-chloroethylbenzene) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量